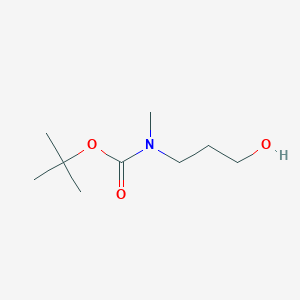










|
REACTION_CXSMILES
|
C(O)(=O)C.[Si]([O:12][CH2:13][CH2:14][CH2:15][N:16]([CH3:24])[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])(C(C)(C)C)(C)C.CCOC(C)=O.CCCCCC>O.C1COCC1>[C:19]([O:18][C:17](=[O:23])[N:16]([CH2:15][CH2:14][CH2:13][OH:12])[CH3:24])([CH3:22])([CH3:20])[CH3:21] |f:2.3|
|


|
Name
|
|
|
Quantity
|
482.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
386 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
|
|
Quantity
|
95.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCN(C(OC(C)(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
|
Name
|
|
|
Quantity
|
386 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was then stirred for 20 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further 1 h at 0° C
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 10% IPA/CH3Cl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
removal of the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (silica gel; 10% EtOAc/hexane)
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(N(C)CCCO)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |